5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

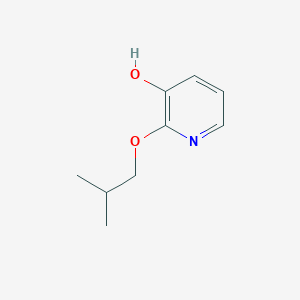

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with phenyl rings and a carboxamide group. The presence of chloro-substituents on the phenyl rings could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The pyrazole ring, the phenyl rings, and the carboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Rational Design and Synthesis

The synthesis of pyrazole derivatives, including compounds structurally related to 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide, involves rational design and computational structure-activity relationship studies. These efforts aim to optimize inhibitory activity against protein kinases through modifications of the pyrazole scaffold. Computational predictions aid in understanding the properties and effects of these compounds on human health, offering insights into regulatory mechanisms and broader drug functions (Singh, Tomar, Das, & Singh, 2009).

Molecular Interaction Studies

Research into the molecular interactions of pyrazole derivatives with biological receptors has been significant. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with close structural resemblance, has been studied for its potent and selective antagonistic activity on the CB1 cannabinoid receptor. This research includes conformational analyses, pharmacophore models, and quantitative structure-activity relationship models to understand the steric and electrostatic interactions critical for receptor binding and activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antitumor and Antimicrobial Activities

The potential of pyrazole derivatives as antimicrobial and anticancer agents has also been explored. Novel pyrazole derivatives have been synthesized and tested for their activity against various cancer cell lines and microbial strains, showing promising results in some cases. These studies not only provide insights into the compounds' therapeutic potential but also contribute to the development of new treatment options for infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization of Derivatives

The chemical synthesis of various pyrazole derivatives, including the optimization of reaction conditions and the exploration of different catalytic approaches, forms a significant part of the research landscape. These synthetic efforts are complemented by characterization studies that include NMR, IR, mass spectrometry, and computational methods to predict and verify the structures and properties of the synthesized compounds (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Environmental and Biological Implications

Some studies have focused on the environmental and biological implications of pyrazole derivatives, investigating their protective effects against oxidative stress and DNA damage in aquatic organisms. This research highlights the potential of pyrazole derivatives to mitigate the effects of environmental pollutants, such as lead nitrate, showcasing their antioxidant properties (Soliman, Hamed, Lee, & Sayed, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N3O/c1-21-17(24)14-9-15(10-2-4-11(18)5-3-10)23(22-14)16-8-12(19)6-7-13(16)20/h2-9H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLBCHFPKWEPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3Ar,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2655296.png)

![4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2655300.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)